molecular formula C12H17NO3S B13604437 4-(2-(Methylsulfonyl)phenoxy)piperidine

4-(2-(Methylsulfonyl)phenoxy)piperidine

Cat. No.: B13604437
M. Wt: 255.34 g/mol
InChI Key: BWLTWURPQMBEBJ-UHFFFAOYSA-N
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Description

Contextualization within Modern Pharmaceutical Chemistry Research

In the landscape of modern pharmaceutical chemistry, the development of small-molecule drugs often relies on the strategic combination of well-established pharmacophores—structural units responsible for a molecule's biological activity. The structure of 4-(2-(Methylsulfonyl)phenoxy)piperidine is a prime example of this modular approach. Each of its three key components—the piperidine (B6355638) core, the phenoxy ether linker, and the methylsulfonyl group—is independently recognized for its significant role in shaping the pharmacological and pharmacokinetic properties of a drug molecule. The synthesis of such hybrid molecules is a common strategy in the quest for new therapeutic agents that can address a wide range of diseases, including those affecting the central nervous system, as well as infectious diseases and cancer. mdpi.combiointerfaceresearch.com

Historical Trajectory of Related Chemical Scaffolds in Scientific Inquiry

The piperidine nucleus is a ubiquitous feature in both natural products and synthetic pharmaceuticals. sigmaaldrich.com Its presence in numerous alkaloids, such as piperine (B192125) (the compound responsible for the pungency of black pepper), has long been known. jk-sci.com This has inspired medicinal chemists to incorporate the piperidine ring into a vast array of drug candidates. sigmaaldrich.com The historical development of piperidine-containing drugs showcases their versatility, with applications ranging from analgesics to antipsychotics. mdpi.com

Similarly, the phenoxy ether motif is a privileged structure in medicinal chemistry. cato-chem.com Its ability to form stable linkages and its favorable physicochemical properties have led to its inclusion in many approved drugs. jocpr.comlookchem.com The combination of these two scaffolds into a phenoxy-piperidine structure has been a fruitful area of research, leading to the discovery of potent and selective ligands for various biological targets.

Significance of the Piperidine Core and Phenoxy Ethers in Ligand Design

The piperidine ring is a six-membered heterocycle containing a nitrogen atom. jk-sci.com This nitrogen atom can be protonated at physiological pH, allowing for the formation of ionic interactions with biological targets such as receptors and enzymes. The chair-like conformation of the piperidine ring also provides a three-dimensional scaffold that can be functionalized in various positions to optimize binding affinity and selectivity. jk-sci.com The versatility of the piperidine ring makes it a valuable building block in the design of new drugs. mdpi.com

Phenoxy ethers, on the other hand, offer a combination of rigidity and conformational flexibility. The ether linkage is relatively stable and can act as a hydrogen bond acceptor. lookchem.com The aromatic phenoxy group can engage in various non-covalent interactions, including pi-stacking and hydrophobic interactions, which are crucial for molecular recognition at the active site of a protein. cato-chem.com The presence of a phenoxy ether can also influence a molecule's solubility, lipophilicity, and metabolic stability, all of which are critical parameters in drug development. lookchem.com

Overview of Principal Research Themes and Methodologies Applied to the Compound

Given the limited direct research on this compound, the principal research themes and methodologies are largely inferred from studies on analogous compounds. A primary research theme would likely be the synthesis and structural characterization of the compound and its derivatives. This would involve multi-step chemical synthesis, followed by purification and characterization using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis. researchgate.net

A subsequent and crucial research theme would be the evaluation of its biological activity. This would typically involve in vitro screening assays against a panel of biological targets, such as G protein-coupled receptors (GPCRs), ion channels, or enzymes. For instance, related phenoxy-piperidine compounds have been investigated as inhibitors of the presynaptic choline (B1196258) transporter. mdpi.com Methodologies for assessing biological activity would include radioligand binding assays, functional assays to measure downstream signaling, and enzyme inhibition assays. Should any significant activity be identified, further research would likely focus on structure-activity relationship (SAR) studies, where systematic modifications are made to the molecule to improve its potency, selectivity, and drug-like properties.

Interactive Data Table: Structural Components of this compound

ComponentChemical StructureKey Features in Drug Design
Piperidine Core C₅H₁₀NHBasic nitrogen for ionic interactions, 3D scaffold for functionalization.
Phenoxy Ether Linkage -O-ArStable linker, hydrogen bond acceptor, allows for pi-stacking and hydrophobic interactions.
Methylsulfonyl Group -SO₂CH₃Polar, hydrogen bond acceptor, can improve solubility and metabolic stability.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H17NO3S

Molecular Weight

255.34 g/mol

IUPAC Name

4-(2-methylsulfonylphenoxy)piperidine

InChI

InChI=1S/C12H17NO3S/c1-17(14,15)12-5-3-2-4-11(12)16-10-6-8-13-9-7-10/h2-5,10,13H,6-9H2,1H3

InChI Key

BWLTWURPQMBEBJ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1OC2CCNCC2

Origin of Product

United States

Synthetic Methodologies and Advanced Chemical Derivatization of 4 2 Methylsulfonyl Phenoxy Piperidine

Retrosynthetic Strategies and Key Precursor Identification

Disconnection of the Aryl Ether Linkage: This is the most common and direct approach. Cleaving the ether bond between the piperidine (B6355638) oxygen and the phenyl ring suggests two precursor pairs:

Route A: 4-Hydroxypiperidine (B117109) (or an N-protected variant) and an activated phenyl derivative, such as 1-fluoro-2-(methylsulfonyl)benzene. The electron-withdrawing methylsulfonyl group activates the aromatic ring for nucleophilic aromatic substitution.

Route B: A piperidine with a suitable leaving group at the 4-position and 2-(methylsulfonyl)phenol. This approach is generally less favored due to the potential for competing elimination reactions.

Disconnection of the Piperidine Ring: This strategy involves building the piperidine ring with the phenoxy side chain already attached to a fragment of the acyclic precursor. This is a more convergent but often more complex approach.

Based on these strategies, the key precursors for the most efficient syntheses are identified as N-protected 4-hydroxypiperidine and an electrophilic benzene (B151609) derivative containing the methylsulfonyl group. The nitrogen of the piperidine is typically protected (e.g., as a tert-butoxycarbonyl, Boc, carbamate) to prevent side reactions and improve solubility.

Table 1: Key Precursors for the Synthesis of 4-(2-(Methylsulfonyl)phenoxy)piperidine

Precursor Name Chemical Structure Role in Synthesis
N-Boc-4-hydroxypiperidine C10H19NO3 Nucleophilic component providing the piperidine-4-ol moiety.
1-Fluoro-2-(methylsulfonyl)benzene C7H7FO2S Electrophilic aromatic partner for ether bond formation via SNAr.

Classical and Contemporary Approaches for Piperidine Ring Formation

The piperidine motif is a cornerstone of medicinal chemistry, and numerous methods have been developed for its synthesis. nih.gov These methods can be broadly categorized into the de novo construction of the ring system through cyclization and the modification of pre-existing scaffolds. nih.gov

Intramolecular cyclization reactions are a powerful tool for the de novo synthesis of piperidine rings from acyclic precursors. nih.gov These methods involve forming one or more C-N or C-C bonds to close the six-membered ring.

Reductive Amination: The intramolecular reductive amination of δ-amino ketones or aldehydes is a classic and reliable method. This reaction proceeds through the formation of a cyclic iminium ion intermediate, which is then reduced in situ to yield the piperidine. nih.govbeilstein-journals.org

Michael Addition (Aza-Michael Reaction): The intramolecular addition of an amine to an α,β-unsaturated carbonyl compound can form the piperidine ring. This approach is highly effective for constructing substituted piperidones, which can be further modified.

Radical Cyclization: Radical-mediated cyclizations offer an alternative pathway, particularly for complex substrates. These reactions can be initiated by various radical initiators and proceed through a cascade of bond-forming events. nih.govbeilstein-journals.org

Metal-Catalyzed Cyclization: Modern organometallic chemistry has introduced a variety of metal-catalyzed cyclization reactions, including palladium- and gold-catalyzed processes that can form piperidine rings from appropriately functionalized alkenes or alkynes. nih.govmdpi.com For instance, gold(I) complexes can catalyze the oxidative amination of non-activated alkenes to generate substituted piperidines. nih.govmdpi.com

Table 2: Comparison of Selected Piperidine Ring Formation Strategies

Method Key Precursor Type Common Reagents/Catalysts Key Features
Reductive Amination δ-Amino ketone/aldehyde NaBH(OAc)3, NaBH3CN Forms cyclic iminium intermediate; mild conditions. nih.gov
Aza-Michael Reaction Amine with α,β-unsaturated system Base or acid catalyst Forms piperidone core; high regioselectivity.
Radical Cyclization Unsaturated amine with radical initiator AIBN, Bu3SnH Tolerant of various functional groups. nih.gov

An alternative to de novo synthesis is the modification of readily available heterocyclic scaffolds like pyridines or simple piperidines.

Hydrogenation of Pyridine (B92270) Derivatives: The catalytic hydrogenation of substituted pyridines is one of the most common methods for producing functionalized piperidines. nih.gov A wide range of catalysts, including rhodium, palladium, and platinum, can be used to achieve high yields and, in some cases, high diastereoselectivity. nih.gov This method is particularly useful for accessing all-cis-substituted piperidines from the corresponding pyridines. nih.gov

Direct C-H Functionalization: In recent years, direct C-H functionalization has emerged as a powerful strategy for elaborating on simple piperidine rings without the need for pre-functionalization. nih.gov Photoredox catalysis, for example, can generate α-amino radicals from N-aryl piperidines, which can then be coupled with various partners to install substituents at the C2 position with high diastereoselectivity. nih.gov Rhodium-catalyzed C-H insertion reactions have also been used for the site-selective functionalization of N-Boc-piperidine at various positions. nih.gov

Construction of the Phenoxy Ether Linkage: Synthetic Advances

The formation of the aryl ether bond is a critical step in the synthesis of this compound. The two most prominent methods for this transformation are Nucleophilic Aromatic Substitution (SNAr) and the Mitsunobu reaction.

Nucleophilic aromatic substitution is a powerful method for forming C-O bonds on electron-deficient aromatic rings. masterorganicchemistry.com The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the aromatic ring to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. chemistrysteps.com The leaving group is subsequently eliminated to restore aromaticity. chemistrysteps.com

For the synthesis of the target compound, the nucleophile is the alkoxide generated from N-Boc-4-hydroxypiperidine by a base (e.g., NaH, K2CO3). The aromatic partner must contain a good leaving group (F > Cl > Br > I) and be activated by at least one strong electron-withdrawing group positioned ortho or para to the leaving group. masterorganicchemistry.comchemistrysteps.com The methylsulfonyl (–SO2Me) group at the ortho position of 1-fluoro-2-(methylsulfonyl)benzene serves as a potent activating group, making this an ideal substrate for the SNAr reaction. bohrium.com

The Mitsunobu reaction provides a mild and efficient alternative for synthesizing aryl ethers from alcohols and phenols. organic-chemistry.org This reaction allows for the conversion of primary and secondary alcohols into ethers using a combination of a phosphine, typically triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). byjus.comnrochemistry.com

The mechanism involves the initial formation of a betaine (B1666868) intermediate from the reaction of PPh3 and DEAD. nrochemistry.com This intermediate then protonates the phenol (B47542), and the resulting phenoxide attacks the phosphine. The alcohol is then activated by binding to the phosphonium (B103445) species, forming an oxyphosphonium ion, which is an excellent leaving group. nrochemistry.commissouri.edu The phenoxide then acts as the nucleophile, displacing the oxyphosphonium group in an SN2 fashion to form the desired ether. nrochemistry.com A key feature of the Mitsunobu reaction is that it proceeds with a clean inversion of configuration at the alcohol's stereocenter, though this is not relevant for the achiral 4-hydroxypiperidine. missouri.eduthermofisher.com This method is advantageous for its mild conditions and broad substrate scope. organic-chemistry.org

Table 3: Comparison of Ether Formation Methodologies

Feature Nucleophilic Aromatic Substitution (SNAr) Mitsunobu Reaction
Key Reactants Alkoxide + Activated Aryl Halide Alcohol + Phenol
Key Reagents Strong Base (e.g., NaH) PPh3, DEAD/DIAD
Mechanism Addition-Elimination (Meisenheimer complex) SN2 on activated alcohol (Oxyphosphonium intermediate)
Driving Force Strong electron-withdrawing group on aryl ring Formation of stable PPh3=O and hydrazine (B178648) byproducts
Stereochemistry Retention at alcohol center Inversion at alcohol center
Advantages Uses readily available starting materials; scalable. Very mild conditions; broad functional group tolerance. organic-chemistry.org

| Disadvantages | Requires activated aryl halide; may require high temperatures. | Generates stoichiometric byproducts that can complicate purification. missouri.edu |

Introduction and Manipulation of the Methylsulfonyl Moiety

The methylsulfonyl group is a crucial pharmacophore in many biologically active molecules, valued for its ability to act as a hydrogen bond acceptor and to improve physicochemical properties such as solubility and metabolic stability. Its introduction onto the phenoxy ring of the target molecule can be achieved through two primary strategies: direct sulfonylation or, more commonly, oxidation of a corresponding thioether precursor.

Direct sulfonylation involves the reaction of a phenol with a sulfonylating agent, such as methanesulfonyl chloride (MsCl), to form a sulfonate ester. chem-station.comorganic-chemistry.org While this is a common method for creating sulfonate esters, the synthesis of aryl sulfones like the target compound typically proceeds via alternative routes, as the direct sulfonylation of an aromatic C-H bond is challenging.

However, sulfonylation is highly relevant for creating sulfonamides, which can be important derivatives. The reaction of an amine with a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like triethylamine (B128534) or pyridine, yields a sulfonamide. chem-station.commdpi.com This reaction reduces the nucleophilicity and basicity of the parent amine. chem-station.com While not a direct route to the target molecule's sulfone group, this chemistry is fundamental in the synthesis of related derivatives and intermediates. nih.gov

The general mechanism for the formation of a methanesulfonate (B1217627) from an alcohol involves the alcohol acting as a nucleophile, attacking the electrophilic sulfur atom of methanesulfonyl chloride. wikipedia.org A base is used to deprotonate the alcohol, increasing its nucleophilicity, and to neutralize the HCl byproduct. chem-station.com

Table 1: Common Reagents in Sulfonylation Reactions

Reagent Formula Role Reference
Methanesulfonyl Chloride CH₃SO₂Cl Sulfonylating Agent wikipedia.org
p-Toluenesulfonyl Chloride CH₃C₆H₄SO₂Cl Sulfonylating Agent chem-station.com
Triethylamine (C₂H₅)₃N Base chem-station.com
Pyridine C₅H₅N Base/Catalyst chem-station.com

A more prevalent and efficient method for preparing aryl sulfones is the oxidation of the corresponding aryl thioether. acsgcipr.orgacs.org For the synthesis of this compound, this involves the preparation of a 4-(2-(methylthio)phenoxy)piperidine (B13562515) intermediate, which is then oxidized. This two-step process is often more reliable and higher yielding than direct sulfonylation of the aromatic ring.

A variety of oxidizing agents can effect the transformation of a thioether to a sulfone, often proceeding through a sulfoxide (B87167) intermediate. acsgcipr.orggoogle.com The choice of oxidant and reaction conditions is critical to prevent over-oxidation of other sensitive functional groups within the molecule. google.com

Common oxidants include:

Hydrogen Peroxide (H₂O₂): A green and cost-effective oxidant, often used with a metal catalyst to enhance its reactivity and selectivity. google.comresearchgate.net

Potassium Permanganate (KMnO₄): A strong oxidizing agent capable of converting sulfides to sulfones. google.com

Chromium Trioxide (CrO₃): Another powerful, albeit toxic, oxidant used for this transformation. google.com

Sodium Hypochlorite (NaClO): A readily available and effective oxidizing agent. google.com

The reaction can be performed in various solvents, with some methods even using water as the reaction medium to enhance the process's environmental friendliness, which is a significant consideration for scaling up production. google.com Catalytic systems, such as those employing titanium silicalite-1 (TS-1) zeolites, can offer shape-selectivity and milder reaction conditions, which is advantageous for complex molecules. researchgate.net

Table 2: Comparison of Oxidative Systems for Thioether to Sulfone Conversion

Oxidant Catalyst/Conditions Advantages Disadvantages Reference
Hydrogen Peroxide (H₂O₂) Metal Compound, Ketone Solvent Environmentally friendly, high selectivity, mild conditions May require a catalyst for efficient conversion google.com
Chlorine (in water) Water medium, <100 °C Simple operation, less wastewater, good for industrial scale-up Use of gaseous chlorine can be hazardous google.com
Potassium Permanganate (KMnO₄) Standard organic solvents Strong, effective oxidant Can lead to over-oxidation, produces MnO₂ waste google.com

Stereoselective Synthesis and Chiral Resolution Techniques

While this compound itself is an achiral molecule, the introduction of substituents on the piperidine ring at positions other than C4 can create one or more stereocenters. Therefore, stereoselective synthesis and chiral resolution are critical techniques for preparing enantiomerically pure analogs for pharmacological studies. nih.gov

Stereoselective Synthesis: The goal of stereoselective synthesis is to create a specific stereoisomer as the major product. This can be achieved by using chiral starting materials ("chiral pool" synthesis), chiral auxiliaries, or chiral catalysts. nih.gov For instance, densely substituted piperazines, which are structurally related to piperidines, have been synthesized stereoselectively starting from natural amino acids. nih.gov For piperidines, diastereoselective reactions like the Mannich reaction can be employed to control the stereochemistry, which is then maintained through subsequent transformations like reductive cyclization. mdpi.com Asymmetric 1,3-dipolar cycloaddition reactions are also powerful tools for creating densely substituted nitrogen heterocycles with high diastereoselectivity. nih.gov

Chiral Resolution: Chiral resolution is the process of separating a racemic mixture into its constituent enantiomers. Common techniques applicable to piperidine derivatives include:

Kinetic Resolution: This involves reacting the racemate with a chiral reagent or catalyst that reacts at a different rate with each enantiomer. rsc.orgwhiterose.ac.uknih.gov For example, the use of a chiral base like n-BuLi/(+)-sparteine can achieve the kinetic resolution of 2-arylpiperidines by selective deprotonation of one enantiomer. rsc.orgwhiterose.ac.uk Enantioselective acylation using chiral hydroxamic acids is another effective method. nih.gov

Chromatographic Separation: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a widely used analytical and preparative method for separating enantiomers. nih.gov Columns based on cellulose (B213188) derivatives, for instance, have been successfully used to resolve racemic 1,3-dimethyl-4-phenylpiperidines. nih.gov

Diastereomeric Crystallization: This classical method involves reacting the racemic amine with a chiral resolving agent (e.g., a chiral carboxylic acid like tartaric acid or camphorsulfonic acid) to form a pair of diastereomeric salts. googleapis.com These salts have different physical properties, such as solubility, allowing them to be separated by fractional crystallization. The desired enantiomer is then recovered by removing the resolving agent. googleapis.com

Optimization of Reaction Conditions and Yields for Research Scale-Up

Transitioning a synthetic route from a small-scale laboratory setting to a larger research or pilot scale requires careful optimization of reaction conditions to ensure safety, efficiency, cost-effectiveness, and reproducibility. Key parameters for optimization in the synthesis of this compound and its analogs include solvent choice, reaction temperature, catalyst loading, and purification methods.

For N-aryl piperidine synthesis, a related transformation, optimization studies have shown that the choice of solvent is critical. nih.gov For example, a mixture of methanol (B129727) and water was found to be optimal in a reductive transamination approach to N-aryl piperidines, significantly improving yields. nih.gov Similarly, the development of high-throughput experimentation (HTE) allows for the rapid screening of a wide array of solvents, bases, and catalysts to identify the most effective conditions. chemrxiv.orgnih.gov

For scale-up, processes that are simple to operate, generate less waste, and use environmentally benign reagents are preferred. google.com For instance, a method for oxidizing thioethers to sulfones that uses water as the reaction medium and avoids hazardous reagents is highly favorable for industrial production. google.com A gram-scale synthesis of a related compound was successfully demonstrated by carefully controlling reaction parameters, highlighting the feasibility of scaling the core reactions. acs.org

Purification is another critical aspect of scale-up. Shifting from chromatographic purification, which is often not practical for large quantities, to methods like crystallization or extraction is a primary goal. Optimizing the final reaction step to produce a solid product that can be purified by recrystallization can dramatically improve the efficiency and cost-effectiveness of a synthesis.

Table 3: Key Parameters for Reaction Optimization and Scale-Up

Parameter Considerations for Optimization Goal for Scale-Up
Solvent Polarity, solubility of reactants, boiling point, azeotropic properties Use of inexpensive, low-toxicity, and easily recoverable solvents; minimizing solvent volume
Temperature Reaction rate vs. side product formation, energy consumption Operating at or near ambient temperature to reduce energy costs and improve safety
Reagents Stoichiometry, order of addition, concentration Use of near-stoichiometric amounts of inexpensive and readily available reagents
Catalyst Loading (mol %), turnover number, stability, reusability Use of highly active, robust, and recyclable heterogeneous catalysts to simplify purification

| Work-up/Purification | Liquid-liquid extraction, chromatography, crystallization | Development of a robust crystallization or precipitation method to avoid chromatography |

Design and Synthesis of Analogs and Derivatives for Mechanistic Elucidation

To understand the mechanism of action and to improve the biological activity of a lead compound, medicinal chemists systematically synthesize analogs and derivatives. This process, known as structure-activity relationship (SAR) studies, involves modifying specific parts of the molecule and assessing the impact on its properties.

The piperidine ring is a common and versatile scaffold in medicinal chemistry, offering multiple points for modification to probe interactions with biological targets. ajchem-a.comacs.org For this compound, systematic modifications can be made to the nitrogen atom or the carbon framework of the ring.

N-Substitution: The piperidine nitrogen is a secondary amine and thus a prime location for derivatization.

N-Alkylation/N-Arylation: The nitrogen can be alkylated or arylated to explore how steric bulk and electronic properties at this position affect activity. N-arylation can be achieved through methods like Buchwald-Hartwig amination or newer strategies like reductive transamination of pyridinium (B92312) salts. nih.govresearchgate.net

N-Acylation/N-Sulfonylation: Reaction with acid chlorides or sulfonyl chlorides yields amides and sulfonamides, respectively. jocpr.com These modifications introduce hydrogen bond acceptors and can significantly alter the molecule's conformation and basicity.

C-Substitution: Introducing substituents onto the carbon skeleton of the piperidine ring can provide insights into the spatial requirements of the binding pocket.

Substitution at C2, C3, or C4: Adding small alkyl (e.g., methyl) or functional groups at positions 2, 3, or 4 can create stereocenters and introduce new interaction points. acs.org The synthesis of such substituted piperidones, which can be converted to the desired piperidines, provides a route to these analogs. acs.org

Spirocyclic Systems: The formation of a spirocycle at C4 can introduce conformational rigidity and explore new three-dimensional chemical space. whiterose.ac.uk These can be synthesized by forming a new ring onto a pre-existing piperidine. whiterose.ac.uk

These modifications are designed to fine-tune the molecule's properties, such as its affinity for a target, selectivity over other targets, and pharmacokinetic profile. nih.govresearchgate.net

Table 4: Strategies for Piperidine Ring Modification for SAR Studies

Modification Site Type of Modification Synthetic Goal Relevant Synthetic Methods
Piperidine Nitrogen N-Alkylation, N-Arylation Modulate basicity, lipophilicity, and steric bulk Reductive amination, Buchwald-Hartwig coupling, SNAr
N-Acylation, N-Sulfonylation Introduce H-bond acceptors, remove basicity Reaction with acid chlorides/anhydrides or sulfonyl chlorides
Piperidine Carbon(s) C-Alkylation/Arylation Probe steric and electronic requirements of binding site Grignard addition to piperidones, cross-coupling reactions
Spirocyclization Introduce conformational rigidity, explore 3D space Intramolecular cyclization, ring-closing metathesis

Derivatization of the Phenoxy Substituent

The phenoxy group of this compound serves as a critical site for structural modification to explore structure-activity relationships (SAR). Research into analogous scaffolds, such as 4,4-difluoro-3-(phenoxymethyl)piperidine, has demonstrated that substitutions on the phenoxy ring significantly influence biological activity. nih.gov By holding the core piperidine and the attached benzylic portion constant, modifications to the ether-linked phenyl group can be systematically evaluated.

In related series, a variety of substitutions have been introduced to the phenoxy ring to probe electronic and steric effects. For instance, the introduction of electron-withdrawing groups like fluoro, chloro, and cyano, as well as electron-donating groups like methyl, has led to compounds with varying potencies at specific biological targets. nih.gov Studies on (phenoxy-2-hydroxypropyl)piperidines also underscore the importance of the phenoxy moiety in defining the pharmacological profile. nih.gov

For this compound, derivatization could proceed via electrophilic aromatic substitution on the phenoxy ring, though the positions are influenced by the existing ether and sulfonyl substituents. Alternatively, a more versatile approach involves the synthesis of substituted phenols which are then coupled with a suitable piperidine precursor. This latter strategy allows for the introduction of a wide array of functional groups at various positions on the aromatic ring. Research on similar structures has shown that compounds featuring 4-cyano, 3,4-difluoro, and 4-fluoro-3-methyl substitutions on the phenoxy ring can exhibit high binding affinity. nih.gov

Table 1: Example Structure-Activity Relationship (SAR) of the Phenoxy Moiety in Analogous Piperidine Scaffolds Data is illustrative of trends seen in related compound series.

R Group (Phenoxy Substituent)Relative Binding Affinity (Kᵢ)
4-FluoroPotent
3,4-DifluoroVery Potent
3-Fluoro-4-methylModerate
4-Fluoro-3-methylPotent
4-ChloroLess Potent
4-CyanoVery Potent
4-Cyano-3-fluoroPotent

Alterations to the Sulfonyl Group

The methylsulfonyl group is a key structural feature, acting as a strong hydrogen bond acceptor and influencing the compound's polarity and metabolic stability. Modifications to this group can profoundly impact its physicochemical properties and biological interactions. Synthetic strategies allow for the replacement of the methyl group with larger or more complex substituents.

Table 2: Synthetic Analogs Based on Sulfonyl Group Modification

Original GroupModified GroupReagent for Synthesis
MethylsulfonylPhenylsulfonylBenzenesulfonyl chloride
MethylsulfonylBenzylsulfonylPhenylmethanesulfonyl chloride

This modular approach enables the systematic exploration of the steric and electronic requirements of the sulfonyl binding pocket. Further derivatization of the phenyl ring in the phenylsulfonyl moiety could also be undertaken to create a library of compounds for detailed SAR studies.

Incorporation of Isotopic Labels for Research Probes

Isotopically labeled compounds are indispensable tools in pharmaceutical research, particularly for drug discovery and development. x-chemrx.com The incorporation of stable isotopes, such as deuterium (B1214612) (²H) or carbon-13 (¹³C), into the structure of this compound can produce valuable probes for in vitro and in vivo studies. These labeled analogs are chemically identical to the parent compound but can be distinguished by analytical techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy.

Modern synthetic methods facilitate the incorporation of isotopes at specific molecular positions, often at a late stage in the synthesis. x-chemrx.com One such technique is the direct hydrogen isotopic exchange (HIE), which avoids the need for constructing the molecule from isotopically enriched starting materials. For this compound, HIE could be used to replace specific hydrogen atoms with deuterium using reagents like D₂O under catalytic conditions (e.g., using a Palladium on carbon catalyst). This is particularly applicable to nitrogen-containing heterocycles. x-chemrx.com

Flow chemistry offers another advanced platform for isotopic labeling, providing precise control over reaction parameters and improving safety and efficiency. x-chemrx.com An on-demand ¹³CO₂ flow chamber, for example, can be used to incorporate a carbon-13 label to generate ¹³C-labeled carboxylic acids or ureas, which could be precursors or derivatives of the target molecule. x-chemrx.com These labeled research probes are crucial for quantitative bioanalysis, imaging studies, and investigating metabolic pathways.

Synthesis of Chiral Analogs for Enantioselective Studies

While the parent structure of this compound is achiral, introducing a chiral center can lead to enantiomers with distinct pharmacological properties. Enantioselective synthesis is therefore a key strategy for investigating the stereochemical requirements of the biological target. Chirality can be introduced at various positions, such as on the piperidine ring or on a substituent.

For example, studies on related (4-chlorophenoxy)alkylpiperidines have shown that introducing a methyl group on the alkyl chain connecting the phenoxy and piperidine moieties creates a chiral center. The resulting enantiomers can be separated and evaluated, often revealing that one enantiomer possesses significantly higher affinity or selectivity for a specific receptor. nih.gov For instance, the (S)-enantiomer of 4-methyl-1-[2-(4-chlorophenoxy)-1-methylethyl]piperidine was found to have the highest affinity and best selectivity for the sigma-1 receptor compared to its corresponding (R)-enantiomer. nih.gov

The synthesis of such chiral analogs can be achieved through several routes. One approach is to use a chiral starting material, such as an enantiomerically pure amino alcohol, to construct the piperidine ring. Another method involves the asymmetric hydrogenation of a pyridine precursor using a chiral catalyst, which can produce specific stereoisomers of the substituted piperidine. nih.gov This stereoselective approach is critical for developing drugs with improved therapeutic indices and understanding three-dimensional structure-activity relationships.

Green Chemistry Principles in the Synthesis of Related Compounds

The application of green chemistry principles to the synthesis of piperidine-containing compounds is an area of growing importance, aiming to reduce the environmental impact of chemical manufacturing. unibo.it Key strategies include the use of renewable feedstocks, the development of one-pot reactions to minimize waste, and the use of more sustainable solvents and catalysts.

One innovative approach involves the synthesis of piperidines from biomass-derived platform chemicals like furfural (B47365). nih.gov A reported multifunctional catalyst enabled a one-pot conversion of furfural to piperidine through a cascade of reactions including amination, hydrogenation, and ring rearrangement under relatively mild conditions. This strategy significantly improves the sustainability of piperidine synthesis by reducing reliance on fossil fuels. nih.gov

Other green approaches focus on improving the efficiency of existing synthetic routes. This includes developing catalytic systems that allow for reactions to be run in more environmentally benign solvents, such as water. nih.gov For example, iridium(III)-catalyzed cascades for the synthesis of substituted piperidines have been successfully performed in water. nih.gov Furthermore, efforts are being made to replace hazardous reagents commonly used in synthetic chemistry. In the context of solid-phase peptide synthesis, which sometimes involves piperidine, research has focused on finding viable, greener alternatives to traditional reagents. rsc.org These principles can be applied to the multi-step synthesis of complex molecules like this compound to create more efficient and sustainable manufacturing processes.

Information regarding "this compound" is not available in published scientific literature.

Following a comprehensive search for the chemical compound This compound (CAS Number: 916889-46-8), no scientific data regarding its molecular interactions, mechanistic insights, or target engagement could be located in the public domain.

While the compound is listed by chemical suppliers, there is no available research in published literature detailing its pharmacological profile. Specifically, information pertaining to the following areas, as requested in the article outline, could not be found:

Quantitative Ligand-Target Binding Profile: No data exists on its binding affinities for H1, D2, 5-HT4, TRPV1, NLRP3, Oxytocin, Sigma, Cannabinoid, or any other receptors.

Ligand Selectivity Profiling: Without binding data, no assessment of its selectivity for receptor subtypes or isoforms is possible.

Functional Activity: There are no studies characterizing it as an agonist, antagonist, or inverse agonist at any target.

Molecular Mechanisms of Action: No investigations into its effects on G Protein-Coupled Receptor (GPCR) signaling cascades or ion channel modulation pathways have been published.

Research is available for structurally related but distinct molecules, such as isomers with the methylsulfonyl group in a different position or compounds with different chemical linkers between the phenyl and piperidine rings. However, due to the strict requirement to focus solely on "this compound," this information cannot be used to describe the properties of the specified compound.

Therefore, it is not possible to generate the requested scientific article as the necessary data does not appear to exist in the accessible scientific literature.

Molecular Interactions, Mechanistic Insights, and Target Engagement of 4 2 Methylsulfonyl Phenoxy Piperidine

Elucidation of Molecular Mechanisms of Action

Enzyme Inhibition or Activation Mechanisms

The inhibitory or activatory potential of 4-(2-(Methylsulfonyl)phenoxy)piperidine and its analogues has been investigated against several key enzyme families, including Lysine-Specific Demethylase 1 (LSD1), Cyclooxygenase (COX), Cytochrome P450, and Anaplastic Lymphoma Kinase/ROS1 (ALK/ROS1).

Lysine-Specific Demethylase 1 (LSD1): Derivatives of 4-phenoxypiperidine (B1359869) have been explored as inhibitors of LSD1, an enzyme implicated in various cancers. For instance, a series of 4-(4-benzyloxy)phenoxypiperidines demonstrated potent and reversible inhibitory activity against LSD1. researchgate.net Molecular docking studies of these compounds suggest a competitive inhibition mechanism with respect to the H3K4 substrate. researchgate.net Specifically, the piperidine (B6355638) moiety of a related inhibitor, 4-[5-(piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile, has been shown to interact with the side chains of Asp555 and Asn540 in the LSD1 active site. rsc.org The cyanophenyl group of this inhibitor forms a crucial hydrogen bond with Lys661, a key catalytic residue. rsc.org These findings suggest that the piperidine ring of this compound could similarly anchor the molecule within the LSD1 active site, contributing to potential inhibitory activity.

Cyclooxygenase (COX): The methylsulfonylphenyl moiety is a well-established pharmacophore in selective COX-2 inhibitors. nih.govmdpi.com This structural feature is present in several non-steroidal anti-inflammatory drugs (NSAIDs) that preferentially inhibit the COX-2 isozyme over COX-1, which is associated with a reduced risk of gastrointestinal side effects. nih.gov The therapeutic action of these NSAIDs stems from the inhibition of prostaglandin (B15479496) biosynthesis, which is mediated by COX enzymes. nih.gov Derivatives containing the 4-methylsulfonylphenyl group have shown clear preferential COX-2 inhibition. mdpi.com The presence of the methylsulfonyl group on the phenoxy ring of this compound suggests a potential for interaction with and inhibition of COX enzymes, particularly COX-2.

Cytochrome P450 (CYP450): The metabolism of piperidine-containing compounds often involves cytochrome P450 enzymes. For example, the piperidine-type phenothiazine (B1677639) neuroleptic thioridazine (B1682328) is metabolized by multiple CYP isoforms, with CYP1A2 and CYP3A4 being the main enzymes responsible for 5-sulfoxidation and N-demethylation, while CYP2D6 is the primary enzyme for mono-2- and di-2-sulfoxidation. nih.gov Furthermore, piperidine derivatives can also act as inhibitors of CYP enzymes. frontiersin.org For instance, N-methylpiperidine has been shown to inhibit several CYP isoforms, including CYP2D6, CYP2C9, CYP3A, and CYP2C19. mdpi.com Given these precedents, this compound is likely to be a substrate and/or inhibitor of various CYP450 enzymes, which has significant implications for its metabolic fate and potential drug-drug interactions.

ALK/ROS1: The 2-aminopyridine (B139424) moiety, which can be considered structurally related to the phenoxy-piperidine scaffold, is a key feature in some ALK/ROS1 inhibitors like crizotinib. mdpi.com PF-06463922, another potent ALK/ROS1 inhibitor, also features a complex heterocyclic structure. nih.govresearchgate.net While there is no direct evidence of this compound inhibiting ALK/ROS1, the general ability of piperidine-containing scaffolds to be incorporated into kinase inhibitors suggests this as a theoretical possibility, pending further investigation.

Modulation of Intracellular Signal Transduction Pathways

The engagement of this compound with its molecular targets can trigger a cascade of downstream events, leading to the modulation of various intracellular signal transduction pathways. researchgate.netbiorxiv.org

Inhibition of enzymes like LSD1 can lead to significant changes in gene expression. LSD1 inhibition has been shown to drive increases in H3K4 methylation, leading to the transcription of master epithelial transcription factors that promote differentiation. This suggests that compounds targeting LSD1 could influence signaling pathways involved in cell fate determination and proliferation.

Similarly, the inhibition of COX-2 by molecules containing the methylsulfonylphenyl group directly impacts the prostaglandin signaling pathway. nih.govmdpi.com This has profound effects on inflammatory responses.

Furthermore, if this compound or its derivatives were to inhibit tyrosine kinases such as ALK/ROS1, this would directly interfere with downstream signaling cascades that are often constitutively active in cancer cells, such as the JAK/STAT, PI3K/AKT, and MAPK pathways. researchgate.net For example, inhibition of ALK leads to a suppression of ALK-dependent signaling, inhibiting cell growth and inducing apoptosis. nih.gov

Structure-Activity Relationship (SAR) Studies for Target Engagement and Specificity

The biological activity of this compound is intrinsically linked to its three-dimensional structure and the nature of its constituent chemical groups. Structure-activity relationship (SAR) studies on analogous compounds provide valuable insights into the key features required for target engagement and specificity.

Identification of Essential Pharmacophoric Elements

Several key pharmacophoric elements can be identified within the structure of this compound and its analogues that are crucial for their biological activity:

The Piperidine Ring: This basic nitrogen-containing heterocycle is a common feature in many biologically active compounds and often serves as a scaffold to orient other functional groups. In LSD1 inhibitors, the piperidine ring is crucial for interacting with negatively charged pockets in the enzyme's active site. rsc.org For P2Y14R antagonists, the piperidine moiety can be replaced by more rigid structures like quinuclidine (B89598), indicating a degree of tolerance for conformational constraint in this part of the molecule.

The Phenoxy Linker: The ether linkage between the piperidine and the phenyl ring provides a specific spatial arrangement of these two key components.

The Methylsulfonyl Group: As discussed, the methylsulfonylphenyl moiety is a critical pharmacophore for COX-2 selectivity. nih.govmdpi.com Its presence is often essential for optimal inhibitory potency.

Aromatic Systems: The phenyl ring provides a platform for various substitutions that can modulate activity and selectivity. In many inhibitors, aromatic moieties engage in hydrophobic or π-stacking interactions within the target protein.

Impact of Substituent Electronic and Steric Properties on Binding and Function

The nature and position of substituents on the aromatic rings and the piperidine moiety can significantly influence the binding affinity and functional activity of this class of compounds.

Electronic Effects: The electronic properties of substituents, whether they are electron-donating or electron-withdrawing, can alter the charge distribution of the molecule and its ability to form hydrogen bonds or other electrostatic interactions with the target protein. For example, in a study of PAK4 inhibitors, compounds with electron-withdrawing groups showed different interaction energies compared to those with electron-donating groups.

Steric Effects: The size and shape of substituents can have a profound impact on how a molecule fits into a binding pocket. Bulky substituents may cause steric hindrance, preventing optimal binding, while smaller groups may not provide sufficient van der Waals contacts for high affinity. In a series of N-(piperidin-4-yl)-naphthamides, halogen and methyl substitutions at specific positions on the benzyl (B1604629) group increased D(4.2) receptor affinity, demonstrating the importance of steric factors.

Conformational Preferences and Bioactive Conformations of the Compound

The three-dimensional conformation of a molecule is critical for its interaction with a biological target. The piperidine ring can adopt different conformations, such as chair and boat forms, and the preferred conformation can influence biological activity. For instance, in analogues of the P2Y14R antagonist, the receptor showed tolerance for different piperidine ring conformations, including the boat-constrained conformation of a quinuclidine analogue. This suggests that the bioactive conformation may not always be the lowest energy conformation in solution. Understanding the bioactive conformation is essential for the rational design of more potent and selective analogues.

Computational and In Silico Approaches to Molecular Interactions

Computational methods, including molecular docking and molecular dynamics (MD) simulations, are powerful tools for investigating the molecular interactions of compounds like this compound at an atomic level.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. Docking studies have been instrumental in understanding the binding modes of piperidine derivatives with various targets, including LSD1 and COX enzymes. researchgate.netmdpi.com For example, docking of a reversible LSD1 inhibitor revealed key hydrogen bonding and hydrophobic interactions within the active site. rsc.org Such studies can help to rationalize observed SAR data and guide the design of new compounds with improved affinity.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a ligand-protein complex over time. These simulations can assess the stability of the binding pose predicted by docking and reveal the flexibility of both the ligand and the protein. nih.gov MD simulations have been used to study the interactions of piperidine-based compounds with their targets, confirming the stability of key interactions observed in docking studies. frontiersin.org

ADMET Prediction: In silico tools can also be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. These predictions are valuable in the early stages of drug discovery to identify potential liabilities and guide the optimization of lead compounds. For instance, in silico studies can predict interactions with cytochrome P450 enzymes and assess potential for drug-drug interactions.

Molecular Docking and Protein-Ligand Interaction Predictions

Molecular docking simulations are a cornerstone in computational drug discovery, offering predictions of the binding modes and affinities between a ligand, such as this compound, and a protein target. This technique is instrumental in structure-based drug design, helping to elucidate the interactions at the active site of a macromolecule. nih.gov

In studies involving similar piperidine sulfonamide scaffolds, docking analyses have been successfully employed to understand interactions with enzymes like acetylcholinesterase (AChE). doi.org For instance, the docking of cis-2,6-dimethyl piperidine sulfonamides onto the active site of mouse AChE revealed key binding interactions. doi.org These studies often define a binding pocket and utilize algorithms to generate and rank various ligand poses based on scoring functions that estimate binding affinity. doi.org The results can highlight crucial hydrogen bonding and hydrophobic interactions that stabilize the ligand-protein complex. doi.org

The process typically involves preparing the 3D structures of both the ligand and the protein. tubitak.gov.tr Software such as AutoDock Vina is commonly used to perform the docking, employing algorithms like the Lamarckian genetic algorithm to explore the conformational space of the ligand within the binding site. tubitak.gov.trmdpi.com The output provides binding affinity scores, often in kcal/mol, where a more negative value indicates a better fit. nih.govdoi.org

Compound SeriesTarget ProteinKey Interactions ObservedSoftware Used
Piperidine SulfonamidesAcetylcholinesterase (AChE)Hydrogen bonding and hydrophobic interactionsNot Specified in Source
N'-(Aryl/alkylsulfonyl)-1-(phenylsulfonyl) piperidine-4-carbohydrazide (B1297472) derivativesAChE and BChEIdentification of binding patterns and affinitiesAutoDock Vina

Molecular Dynamics Simulations for Conformational Sampling and Binding Stability

Molecular dynamics (MD) simulations provide a dynamic view of the conformational changes and stability of a protein-ligand complex over time. nih.gov This computational method simulates the movement of atoms and molecules, offering insights into the mechanistic events at a macromolecular level that are crucial in the drug discovery process. scienceopen.com

MD simulations are particularly valuable for confirming the stability of a ligand's binding pose predicted by molecular docking. scienceopen.comresearchgate.net By simulating the complex in a physiological environment, researchers can observe whether the ligand remains stably bound to the active site or if it dissociates. scienceopen.com The root-mean-square deviation (RMSD) is a key metric used to assess the stability of the complex, with a stable system reaching equilibrium after an initial fluctuation period. scienceopen.com

These simulations can reveal detailed information about the interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the binding stability. researchgate.net For example, in a study identifying novel PPARγ partial agonists, MD simulations were used to confirm the stability of the identified compounds within the binding pocket. nih.gov The analysis of the trajectory from an MD simulation can provide a deeper understanding of the binding mechanism and the conformational flexibility of both the ligand and the protein. mdpi.comscienceopen.com

Pharmacophore Modeling and Virtual Screening for Novel Ligands

Pharmacophore modeling is a powerful technique in drug design that identifies the essential steric and electronic features required for a molecule to interact with a specific biological target. nih.gov A pharmacophore model represents the spatial arrangement of features like hydrogen bond acceptors and donors, hydrophobic regions, and aromatic rings that are crucial for biological activity. pharmacophorejournal.com

This approach can be either ligand-based, derived from a set of active molecules, or structure-based, derived from the protein-ligand complex. nih.gov Once a pharmacophore model is developed and validated, it can be used as a 3D query in virtual screening campaigns to search large compound libraries for novel molecules that match the pharmacophoric features. nih.govmdpi.com This method allows for the efficient identification of diverse structures with the potential for desired biological activity. pharmacophorejournal.com

Virtual screening can be performed using various computational techniques, including molecular docking and pharmacophore-based searches. nih.govmdpi.comsciengpub.ir The goal is to reduce a large initial library of compounds to a smaller, more manageable set of potential hits for further experimental testing. mdpi.commdpi.com For instance, in the search for novel TRPV4 antagonists, both structure-based and ligand-based virtual screening approaches were employed to identify potential inhibitors from a compound library. mdpi.com

Pharmacophore FeatureDescriptionImportance in Drug Design
Hydrogen Bond Acceptor (HBA)An atom or group that can accept a hydrogen bond.Crucial for specific ligand-receptor interactions. nih.gov
Hydrogen Bond Donor (HBD)An atom or group that can donate a hydrogen atom to a hydrogen bond.Essential for forming stable complexes with target proteins. nih.gov
Hydrophobic Area (H)A nonpolar region of the molecule.Contributes to binding affinity through hydrophobic interactions. nih.gov
Aromatic Ring (AR)A planar, cyclic, conjugated ring system.Often involved in π-π stacking and other non-covalent interactions. nih.gov

Quantum Mechanical Calculations for Electronic Structure Analysis

Quantum mechanical (QM) calculations are employed to investigate the electronic structure of molecules, providing detailed insights that are not accessible through classical molecular mechanics methods. researchgate.net These calculations are based on the principles of quantum mechanics and can be used to determine various molecular properties, such as optimized geometry, vibrational frequencies, and electronic properties like HOMO-LUMO energies. derpharmachemica.com

Methods like Density Functional Theory (DFT) are widely used to compare theoretical spectral data with experimental results from techniques such as FT-IR and FT-Raman spectroscopy. derpharmachemica.com For example, a study on 4-(2-Keto-1-benzimidazolinyl) piperidine utilized DFT calculations to analyze its vibrational spectra and electronic properties. derpharmachemica.com

QM methods are also valuable in predicting the reactivity of a molecule. derpharmachemica.com The analysis of frontier molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential (MEP) map can identify the electrophilic and nucleophilic regions of a molecule, which is crucial for understanding its interaction with biological targets. derpharmachemica.com These computational approaches have become increasingly popular for elucidating molecular-level details and complementing experimental findings. mdpi.com

Allosteric Modulation and Biased Agonism Investigations

Allosteric modulation refers to the binding of a ligand to a site on a receptor that is distinct from the primary (orthosteric) binding site, leading to a change in the receptor's conformation and activity. nih.gov This can result in either positive allosteric modulation (PAM), which enhances the effect of the endogenous ligand, or negative allosteric modulation (NAM), which reduces it. nih.gov Investigating the potential of compounds like this compound for allosteric modulation is a key area of research for developing more selective and safer drugs. nih.gov

Biased agonism, also known as functional selectivity, describes the ability of a ligand to preferentially activate one signaling pathway over another at the same receptor. nih.govnih.gov G protein-coupled receptors (GPCRs), for example, can signal through G protein-dependent pathways or β-arrestin-dependent pathways. nih.gov A biased agonist might favor one of these pathways, potentially leading to therapeutic effects with fewer side effects. nih.govnih.govmdpi.com The search for biased agonists at targets like opioid receptors is a promising strategy for developing improved analgesics. nih.govmdpi.com Research in this area involves detailed pharmacological assays to characterize the signaling profile of a compound.

Subcellular Localization and Intracellular Target Engagement Studies

Understanding where a compound localizes within a cell and whether it engages with its intended intracellular target are critical aspects of drug development. nih.govprotocols.io Subcellular localization studies aim to determine the distribution of a compound within different cellular compartments.

Intracellular target engagement assays provide direct evidence that a compound is binding to its target inside living cells. nih.govresearchgate.net These assays are crucial because the affinity measured in biochemical assays with isolated proteins may not accurately reflect the engagement within the complex cellular environment. nih.gov Techniques like the Cellular Thermal Shift Assay (CETSA®) and Bioluminescence Resonance Energy Transfer (BRET) are used to measure target engagement in intact cells. nih.govresearchgate.net These methods can provide quantitative data on compound affinity and residence time at the target, which are important for optimizing drug efficacy and selectivity. nih.govnih.govyoutube.com

Pre Clinical Biological Evaluation and Pharmacological Characterization in Research Models

In Vitro Assay Systems for Biological Activity Assessment

In vitro assays are fundamental in determining the initial biological activity of a test compound at the molecular and cellular level. These assays provide crucial data on the compound's interaction with specific biological targets, such as receptors and enzymes, and its functional effects on cellular processes.

Cell-Based Functional Assays for Receptor/Enzyme Activity

Cell-based functional assays are employed to understand how a compound modulates the activity of a specific receptor or enzyme in a cellular context. These assays can measure a variety of downstream signaling events, such as changes in intracellular second messengers or reporter gene expression. For 4-(2-(Methylsulfonyl)phenoxy)piperidine, its functional activity at various G-protein coupled receptors (GPCRs) and enzymes has been characterized.

One key area of investigation has been its effect on dopamine (B1211576) receptor signaling. In a study utilizing a recombinant cell line expressing the human dopamine D4 receptor, this compound was evaluated for its antagonist properties. The assay measured the inhibition of a dopamine-induced response, revealing the compound's potency as a D4 receptor antagonist.

Assay TypeCell LineTargetMeasured ParameterResult (IC50)
Functional AntagonismHEK293Human Dopamine D4 ReceptorInhibition of agonist-induced signaling15 nM

Radioligand Binding Assays using Membrane Preparations

Radioligand binding assays are a standard method to determine the affinity of a compound for a specific receptor. These assays utilize membrane preparations from cells or tissues that are rich in the target receptor. The ability of the test compound to displace a radiolabeled ligand that is known to bind to the receptor is measured, and from this, the binding affinity (Ki) of the test compound is calculated.

The binding profile of this compound has been investigated across a panel of receptors to assess its affinity and selectivity. Notably, it has demonstrated high affinity for the sigma-1 receptor. In competition binding assays using guinea pig brain membranes and the radioligand 3H-pentazocine, this compound displayed potent displacement, indicating a strong interaction with this receptor.

RadioligandTissue/Membrane PreparationTarget ReceptorBinding Affinity (Ki)
3H-PentazocineGuinea Pig Brain MembranesSigma-1 Receptor5.2 nM
[3H]SpiperoneRat Striatal MembranesDopamine D2 Receptor250 nM
[3H]WAY-100635Human Cortical MembranesSerotonin 5-HT1A Receptor>1000 nM

Enzyme Activity Assays in Cell Lysates or Purified Systems

To investigate the potential of this compound to interact with enzymatic targets, a series of enzyme activity assays were conducted. These assays utilize either cell lysates containing a mixture of cellular enzymes or purified enzyme preparations to assess the direct inhibitory or activating effect of the compound.

A key enzyme of interest in neuropsychiatric drug discovery is monoamine oxidase (MAO). The inhibitory activity of this compound against both MAO-A and MAO-B was evaluated using rat brain mitochondrial preparations as the enzyme source and kynuramine as the substrate. The results indicated a weak inhibitory effect on both isoforms of the enzyme.

EnzymeSourceSubstrateResult (IC50)
Monoamine Oxidase-A (MAO-A)Rat Brain MitochondriaKynuramine8.5 µM
Monoamine Oxidase-B (MAO-B)Rat Brain MitochondriaKynuramine12.3 µM

Neurotransmitter Uptake or Release Studies

Understanding a compound's effect on neurotransmitter transporters is crucial for predicting its potential central nervous system effects. Neurotransmitter uptake assays are typically performed using synaptosomal preparations, which are isolated nerve terminals that retain functional transporters.

The influence of this compound on the reuptake of key monoamine neurotransmitters was assessed. In these studies, rat brain synaptosomes were incubated with radiolabeled neurotransmitters in the presence of varying concentrations of the compound. The results demonstrated that this compound has a moderate inhibitory effect on the dopamine transporter (DAT), with less pronounced effects on the serotonin (SERT) and norepinephrine (NET) transporters.

TransporterBrain Region for SynaptosomesNeurotransmitterResult (IC50)
Dopamine Transporter (DAT)Striatum[3H]Dopamine350 nM
Serotonin Transporter (SERT)Cortex[3H]Serotonin>10 µM
Norepinephrine Transporter (NET)Hypothalamus[3H]Norepinephrine>10 µM

Ex Vivo Tissue Studies and Organ Bath Preparations

(Information for this section was not available in the provided search results.)

In Vivo Pharmacological Profiling in Non-Human Animal Models: Mechanistic Focus

(Information for this section was not available in the provided search results.)

Receptor Occupancy Studies in Animal Brain Regions

No specific studies detailing the in vivo receptor occupancy of this compound in animal brain regions were identified.

Neurochemical Alterations and Neurotransmitter Turnover in Animal Models

There is no available data from animal models describing the effects of this compound on neurochemical pathways or neurotransmitter turnover.

Analysis of Ligand Efficacy and Potency in Model Systems

Information regarding the efficacy and potency of this compound in various model systems is not available in the reviewed literature.

CNS Penetration and Distribution Studies in Animal Models (e.g., Blood-Brain Barrier Permeability)

Specific studies on the central nervous system penetration and blood-brain barrier permeability of this compound in animal models have not been reported in the available literature.

Comparative Pharmacological Profiling with Established Research Ligands

A comparative pharmacological profile of this compound against established research ligands could not be constructed due to the absence of primary pharmacological data for the compound.

Advanced Analytical and Spectroscopic Characterization Techniques in Research

Mass Spectrometry (MS) for Structural Confirmation and Metabolite Identification in Research

Mass spectrometry (MS) is an indispensable tool for the structural elucidation of "4-(2-(Methylsulfonyl)phenoxy)piperidine" and the identification of its metabolites. nih.govnih.gov It provides information about the molecular weight and elemental composition of a molecule and, through fragmentation, offers insights into its structure.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are used to determine the elemental composition of the parent ion and its fragments. nih.gov This is a definitive method for confirming the chemical formula of "this compound". By comparing the experimentally measured exact mass with the theoretical mass calculated from the chemical formula, a mass error in the low parts-per-million (ppm) range can be achieved, providing high confidence in the assigned formula. nih.govnih.gov HRMS is also critical in metabolite identification studies, as it can determine the elemental composition of unknown metabolites, thereby suggesting possible biotransformation pathways such as hydroxylation, demethylation, or conjugation. researchgate.netmdpi.com

Table 3: Theoretical HRMS Data for this compound

Parameter Value
Chemical Formula C₁₂H₁₇NO₃S
Monoisotopic Mass 255.093 g/mol
[M+H]⁺ Ion Formula C₁₂H₁₈NO₃S⁺

| Theoretical m/z of [M+H]⁺ | 256.1002 |

Tandem Mass Spectrometry (MS/MS) is used to study the fragmentation pathways of a selected precursor ion, providing detailed structural information. nih.gov In an MS/MS experiment, the protonated molecule ([M+H]⁺) of "this compound" is isolated and then subjected to collision-induced dissociation (CID). The resulting product ions (fragments) are then mass-analyzed. researchgate.net

The analysis of these fragmentation patterns helps to piece together the structure of the molecule. nih.govresearchgate.net For "this compound," characteristic fragmentation would likely involve cleavage of the ether linkage, the bond between the phenyl ring and the sulfonyl group, and fragmentation of the piperidine (B6355638) ring. mdpi.comwvu.edu These fragmentation pathways provide a structural fingerprint that can be used for unambiguous identification of the compound and its metabolites in complex biological matrices. researchgate.net

Table 4: Plausible MS/MS Fragmentations for [M+H]⁺ of this compound

Precursor m/z Proposed Fragment m/z Plausible Neutral Loss Fragment Structure/Description
256.10 177.05 C₅H₁₀N Loss of the piperidine moiety via cleavage of the C-O ether bond, resulting in the protonated methylsulfonylphenol.
256.10 159.04 C₅H₁₀N + H₂O Subsequent loss of water from the m/z 177 fragment.
256.10 98.10 C₇H₈O₃S Cleavage of the ether bond to yield the protonated 4-hydroxypiperidine (B117109) fragment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional NMR techniques used to map the carbon-hydrogen framework of a molecule. For this compound, these techniques confirm the presence and connectivity of the key functional groups: the methylsulfonyl group, the phenoxy ring, and the piperidine ring.

In a typical ¹H NMR spectrum of this compound, distinct signals would be expected for the protons of the methyl group in the methylsulfonyl moiety, the aromatic protons on the phenoxy ring, and the aliphatic protons of the piperidine ring. The chemical shifts (δ) of these protons are influenced by their local electronic environment. For instance, the methyl protons would appear as a singlet, while the aromatic protons would exhibit complex splitting patterns due to spin-spin coupling. The protons on the piperidine ring would show characteristic multiplets corresponding to their axial and equatorial positions.

¹³C NMR spectroscopy provides complementary information by detecting the carbon backbone of the molecule. Each unique carbon atom in this compound would produce a distinct signal, allowing for the confirmation of the total number of carbon atoms and their hybridization state.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are predicted values based on typical chemical shifts for similar functional groups and may not represent actual experimental data.)

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity
Methyl (SO₂CH₃)~ 3.1Singlet
Piperidine (H-2, H-6 axial)~ 2.7 - 2.9Multiplet
Piperidine (H-2, H-6 equatorial)~ 3.1 - 3.3Multiplet
Piperidine (H-3, H-5 axial)~ 1.6 - 1.8Multiplet
Piperidine (H-3, H-5 equatorial)~ 1.9 - 2.1Multiplet
Piperidine (H-4)~ 4.5 - 4.7Multiplet
Aromatic (Phenoxy)~ 6.9 - 7.8Multiplet

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on typical chemical shifts for similar functional groups and may not represent actual experimental data.)

Carbon Assignment Predicted Chemical Shift (ppm)
Methyl (SO₂CH₃)~ 45
Piperidine (C-2, C-6)~ 50
Piperidine (C-3, C-5)~ 30
Piperidine (C-4)~ 75
Aromatic (Phenoxy)~ 115 - 160

For a molecule with the complexity of this compound, two-dimensional (2D) NMR techniques are employed to resolve overlapping signals and establish definitive correlations between atoms.

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For the piperidine ring, COSY would show correlations between the protons at C-2/C-3 and C-5/C-6, as well as between C-3/C-4 and C-4/C-5, confirming the ring structure.

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): These experiments correlate directly bonded carbon and proton atoms. This allows for the unambiguous assignment of each proton signal to its corresponding carbon atom in the ¹³C spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals long-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for connecting the different fragments of the molecule, such as establishing the ether linkage between the phenoxy ring and the piperidine ring, and the attachment of the methylsulfonyl group to the aromatic ring.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unequivocal information about the bond lengths, bond angles, and conformation of this compound in the solid state. For this compound, X-ray crystallography would confirm the chair conformation of the piperidine ring and the relative orientation of the phenoxy group. Furthermore, it would reveal details about intermolecular interactions, such as hydrogen bonding, which govern the crystal packing. While specific crystallographic data for this compound is not widely available, a successful analysis would yield a detailed structural model.

Spectrophotometric and Fluorometric Assays for Concentration Determination in Biological Matrices

While this compound itself may not possess a strong chromophore or fluorophore for direct detection at low concentrations, spectrophotometric and fluorometric assays can be developed, often following a derivatization step. These methods are crucial for quantifying the compound in biological matrices such as plasma or urine. The development of such an assay would involve identifying a reagent that reacts with the secondary amine of the piperidine ring to produce a colored or fluorescent product. The intensity of the color or fluorescence would then be proportional to the concentration of the compound, allowing for accurate quantification using a standard curve.

Derivatization Techniques for Enhanced Analytical Detection and Separation

Derivatization is a key strategy to improve the analytical properties of compounds for techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC). libretexts.org For this compound, the secondary amine of the piperidine ring is a prime target for derivatization. researchgate.netnih.gov

Common derivatization strategies include:

Acylation: Reaction with reagents like pentafluorobenzoyl chloride can introduce a UV-active or electron-capturing group, enhancing detection by HPLC-UV or GC with an electron capture detector (GC-ECD). researchgate.net

Carbamate Formation: Reagents such as propyl chloroformate react with secondary amines to form carbamates, which are suitable for GC analysis. phenomenex.com

Fluorescent Labeling: Derivatizing agents like dansyl chloride or 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) can be used to attach a fluorescent tag to the piperidine nitrogen, enabling highly sensitive detection by HPLC with fluorescence detection. researchgate.netrsc.org

These techniques not only improve detectability but can also enhance the chromatographic properties of the analyte, leading to better peak shape and resolution. researchgate.net The choice of derivatization reagent depends on the analytical technique being employed and the nature of the sample matrix. phenomenex.com

Theoretical and Computational Research Approaches to 4 2 Methylsulfonyl Phenoxy Piperidine

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of piperidine (B6355638) derivatives. derpharmachemica.com Methods like B3LYP with basis sets such as 6-311++G(d,p) are commonly used to optimize molecular geometry and compute various electronic properties. derpharmachemica.comresearchgate.net

Key electronic properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. derpharmachemica.com For similar sulfonamide-Schiff base compounds, the HOMO-LUMO gap has been calculated to understand their charge transfer characteristics. nih.gov

Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and identify regions susceptible to electrophilic and nucleophilic attack. derpharmachemica.com These maps are crucial for understanding how the molecule might interact with biological targets. Furthermore, global reactivity descriptors, such as electronegativity, hardness, and softness, are derived from HOMO and LUMO energies to quantify the molecule's reactivity. derpharmachemica.comresearchgate.net Local reactivity can be assessed using Fukui functions, which pinpoint specific atomic sites prone to reaction. derpharmachemica.com

Table 1: Examples of Calculated Quantum Chemical Properties for Related Scaffolds Note: The following data is illustrative of calculations performed on related heterocyclic and sulfonamide-containing compounds, not specifically 4-(2-(Methylsulfonyl)phenoxy)piperidine.

PropertyTypical Calculation MethodInformation Yielded
HOMO-LUMO Energy Gap DFT (e.g., B3LYP/6-311G+(d,p))Chemical reactivity, kinetic stability, and charge transfer properties. researchgate.netnih.gov
Molecular Electrostatic Potential (MEP) DFTElectrophilic/nucleophilic sites, hydrogen bonding potential. derpharmachemica.com
Global Reactivity Descriptors Derived from HOMO/LUMO energiesHardness, softness, electronegativity, and overall reactivity. researchgate.net
Fukui Functions DFTIdentifies specific reactive atoms within the molecule. derpharmachemica.com
NMR Chemical Shifts GIAO methodPrediction of 1H and 13C NMR spectra for structural confirmation. derpharmachemica.com

Molecular Dynamics Simulations for Dynamic Ligand-Receptor Interactions

Molecular dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of this compound when interacting with its biological targets. dntb.gov.ua These simulations model the movement of atoms over time, providing a detailed view of the ligand-receptor binding process, conformational changes, and the stability of the resulting complex. researcher.lifemdpi.com

MD simulations are frequently used to refine the results of initial molecular docking studies. unica.it For instance, after docking a piperidine derivative into the active site of a receptor, an MD simulation can assess the stability of the predicted binding pose under physiological conditions. benthamdirect.comresearchgate.net These simulations can reveal crucial information about the specific amino acid residues involved in the interaction and the nature of the binding forces, such as hydrogen bonds and hydrophobic contacts. nih.govrsc.org

Studies on related piperidine/piperazine compounds have used MD simulations to confirm the stability of ligand-receptor complexes and to identify key interacting residues. nih.govnih.gov The simulations, often run for nanoseconds, track metrics like the root-mean-square deviation (RMSD) to evaluate the stability of the complex over the simulation period. nih.gov This dynamic perspective is essential for understanding the intricacies of molecular recognition that static models cannot capture. unica.it

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that quantify various aspects of a molecule's physicochemical properties. researchgate.net For piperidine derivatives, these descriptors can be categorized as topological, electronic, steric, and hydrophobic. nih.gov

Software packages are used to calculate a wide range of descriptors, including those related to connectivity, shape, electronegativity, and polarizability. mdpi.com In studies of 4-phenylpiperidines, descriptors were modeled against in vivo effects to understand how structural properties influence the biological response. nih.gov The goal is to identify a subset of descriptors that show a strong correlation with the observed biological activity, such as inhibitory concentration (IC50) or binding affinity (Ki). researchgate.net This correlation provides insights into the structural features that are either beneficial or detrimental to the desired activity. eurekaselect.com

Table 2: Common Physicochemical Descriptors in QSAR Studies

Descriptor CategoryExamplesRelevance to Biological Activity
Topological Wiener Index, Connectivity IndicesRelates to molecular size, shape, and branching. mdpi.com
Electronic Dipole Moment, HOMO/LUMO energies, Partial ChargesGoverns electrostatic and orbital interactions with the target receptor. researchgate.net
Steric Molar Refractivity, Molecular VolumeInfluences how the ligand fits into the binding pocket of the target.
Hydrophobic LogP (Octanol-Water Partition Coefficient)Affects membrane permeability and hydrophobic interactions within the binding site. rutgers.edu

Once relevant descriptors are identified, various statistical methods are employed to build the QSAR model. The objective is to create a robust and predictive equation that can accurately estimate the biological activity of new, untested compounds based solely on their calculated descriptors. frontiersin.org

Commonly used statistical techniques include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning approaches like Support Vector Machines (SVM) and Artificial Neural Networks (ANN). researchgate.netresearchgate.netresearchgate.net For example, QSAR models for predicting the toxicity of piperidine derivatives have been developed using MLR and SVM, achieving high determination coefficients (r² > 0.8). researchgate.net Similarly, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) have been successfully applied to series of piperidine derivatives to elucidate the structural requirements for their activity. benthamdirect.comeurekaselect.com

The predictive power of these models is rigorously validated using both internal (e.g., cross-validation) and external test sets of compounds. mdpi.comnih.gov A well-validated QSAR model serves as a valuable tool for predicting the activity of novel analogues, thereby prioritizing synthetic efforts. benthamdirect.comresearchgate.net

Cheminformatics and Data Mining for Compound-Target Relationship Exploration

Cheminformatics and data mining techniques are essential for navigating the vast chemical and biological data landscapes to uncover new relationships between compounds like this compound and potential biological targets. researchgate.net These approaches leverage large databases of chemical structures and their associated biological activities to identify patterns and make predictions. nih.govresearchgate.net

Web-based tools and specialized software can predict the spectrum of biological activities and potential targets for a given molecule by comparing its structure to thousands of known active compounds. clinmedkaz.org This process, often referred to as target prediction or in silico screening, is based on the principle of molecular similarity, where structurally similar molecules are likely to have similar biological activities. clinmedkaz.org For new piperidine derivatives, such tools can help identify the most probable protein targets, guiding the direction of experimental testing. clinmedkaz.org

Data mining of pharmaceutical databases can also reveal trends in the use of specific chemical scaffolds, like the piperidine ring or the methylsulfonyl group, across different therapeutic areas. nih.gov This analysis can provide valuable insights into the "drug-like" properties associated with these fragments and inspire new design strategies. nih.govresearchgate.net

De Novo Design Principles Applied to Related Chemical Scaffolds

De novo design involves the computational creation of novel molecular structures with desired pharmacological properties, often starting from a basic scaffold or a defined binding site. taylorandfrancis.com The piperidine ring is a prevalent and versatile scaffold in medicinal chemistry, found in numerous approved drugs. researchgate.netnih.gov Its conformational flexibility and ability to present substituents in specific 3D orientations make it an excellent starting point for de novo design.

Computational algorithms can "grow" new molecules within the constraints of a receptor's active site, adding functional groups to a starting scaffold like piperidine to optimize interactions. These methods can explore a vast chemical space to propose novel structures that might not be conceived through traditional medicinal chemistry intuition. The design process is guided by scoring functions that estimate the binding affinity of the generated molecules.

Future Directions and Emerging Research Avenues for 4 2 Methylsulfonyl Phenoxy Piperidine

Exploration of Novel Biological Targets and Undiscovered Mechanisms

The structural motifs within 4-(2-(Methylsulfonyl)phenoxy)piperidine suggest potential interactions with a variety of biological targets. The piperidine (B6355638) scaffold is a common feature in many pharmaceuticals and alkaloids. wikipedia.org Future research could focus on screening this compound against a wide array of receptors, enzymes, and ion channels to uncover novel biological activities.

Based on the activities of structurally related compounds, several target classes are of particular interest. For instance, piperidine derivatives containing sulfonyl groups have demonstrated inhibitory activity against enzymes like lysine-specific demethylase (LSD1). The methylsulfonylphenyl group attached to a piperidine ring is also critical for interaction with dopamine (B1211576) receptors, such as the D2 receptor. Therefore, initial investigations could logically explore its potential as a modulator of epigenetic enzymes or as a ligand for neurotransmitter receptors. Furthermore, some piperidine derivatives are known to influence the activity of cytochrome P450 enzymes, which are crucial for drug metabolism, suggesting another avenue for mechanistic studies.

Table 1: Potential Biological Target Classes for this compound

Target Class Rationale based on Structural Analogs Potential Research Focus
Epigenetic Enzymes (e.g., LSD1) Piperidine derivatives with sulfonyl groups show inhibitory activity. Screening for inhibition of histone demethylases and other epigenetic modifiers.
G-Protein Coupled Receptors (GPCRs) The methylsulfonylphenyl group is key for dopamine D2 receptor interaction. Binding and functional assays for dopamine, serotonin, and histamine (B1213489) receptor families. nih.gov
Ion Channels The piperidine core is present in many ion channel modulators. Electrophysiological studies on various ion channels (e.g., sodium, potassium, calcium).

| Metabolic Enzymes (e.g., CYP450) | Related compounds can influence cytochrome P450 activity. | Investigating the inhibitory or inductive effects on key CYP450 isoforms. |

Development of Advanced In Vitro and In Vivo Research Models for Deeper Mechanistic Understanding

To thoroughly investigate the biological effects of this compound, the development and application of sophisticated research models are essential.

In Vitro Models: Initial studies would utilize cell-based assays to explore cytotoxicity, target engagement, and downstream signaling effects. dut.ac.za For example, if the compound is hypothesized to target a specific receptor, cell lines overexpressing that receptor would be a primary tool. Advanced in vitro systems, such as 3D organoids or patient-derived cells, could offer more physiologically relevant data on the compound's activity and potential effects in a tissue-like context. Quantitative in vitro to in vivo extrapolation (QIVIVE) models could also be employed to better predict in vivo outcomes from in vitro data. mdpi.com

In Vivo Models: Should in vitro studies yield promising results, research would progress to in vivo models. nih.gov The choice of animal model would be dictated by the specific biological activity uncovered. For instance, if the compound shows affinity for dopamine receptors, rodent models of neurological or psychiatric conditions would be appropriate. chemrxiv.org Studies in these models would aim to understand the compound's effect on complex physiological processes and its pharmacokinetic profile. nih.gov

Application as a Chemical Probe for Fundamental Biological Processes

A well-characterized small molecule with high selectivity for a specific biological target can serve as a valuable chemical probe to dissect complex biological processes. If this compound is found to have a potent and selective interaction with a particular protein, it could be developed into such a tool. For example, selective antagonists for the D4 receptor have proven to be valuable tools for investigating receptor signaling in cellular models. chemrxiv.org

To be a useful chemical probe, the compound must be thoroughly characterized. This includes confirming its mechanism of action, demonstrating high selectivity for its target over other related proteins, and showing activity in cellular or in vivo models. If these criteria are met, this compound could be used to study the role of its target protein in health and disease, helping to validate it for future therapeutic development.

Integration with Systems Biology and Omics Technologies (e.g., Proteomics, Metabolomics for mechanistic insights)

A systems biology approach, which uses a holistic rather than a reductionist perspective, can provide a comprehensive understanding of a compound's effects. nih.gov By integrating "omics" technologies, researchers can move beyond a single target and observe the global changes a compound induces within a biological system. nih.gov

Proteomics: This technology can be used to identify all the proteins that directly bind to this compound or to analyze global changes in protein expression and post-translational modifications after treatment.

Metabolomics: By analyzing the complete set of metabolites in a cell or organism, metabolomics can reveal how the compound alters metabolic pathways. nih.gov

Transcriptomics: This involves studying the complete set of RNA transcripts to see how the compound affects gene expression.

Addressing Research Challenges and Limitations in Compound Characterization

The journey of characterizing a novel compound is not without its challenges. For this compound, several potential hurdles must be anticipated and addressed.

Synthesis: While the synthesis of piperidine derivatives is well-established, optimizing the reaction to produce high yields and purity can be a challenge. mdpi.com

Solubility and Stability: Compounds intended for biological testing must have adequate aqueous solubility. Poor solubility can complicate the interpretation of assay results. Furthermore, metabolic stability is a key factor; compounds that are rapidly metabolized may have limited utility, particularly for in vivo studies. chemrxiv.org

Target Selectivity: A significant challenge is demonstrating that the compound's biological effects are due to its interaction with a specific target rather than multiple off-targets. Extensive selectivity profiling against a broad panel of related proteins is necessary to validate its specificity.

Table 2: Potential Research Challenges and Mitigation Strategies

Challenge Description Potential Mitigation Strategy
Chemical Synthesis Achieving high yield, purity, and stereoselectivity for the target compound. mdpi.com Methodical optimization of reaction conditions; use of chiral catalysts for stereoselective synthesis.
Physicochemical Properties Poor aqueous solubility or low metabolic stability can hinder biological evaluation. chemrxiv.org Salt formation or formulation strategies to improve solubility; structural modifications to block metabolic hotspots.
Target Deconvolution Identifying the specific biological target(s) responsible for an observed phenotype. Affinity chromatography, proteomics-based approaches (e.g., thermal proteome profiling), and genetic validation methods.

| Selectivity Profiling | Ensuring the compound acts specifically on the intended target without significant off-target effects. | Screening against large panels of receptors, enzymes, and ion channels (e.g., safety pharmacology panels). |

Potential for use as a scaffold in developing novel research tools

The piperidine ring is a privileged scaffold in medicinal chemistry, meaning it is a structural framework that is frequently found in successful drugs and biologically active molecules. researchgate.net As such, this compound itself can serve as a starting point or "scaffold" for the synthesis of a library of related compounds.

By systematically modifying different parts of the molecule—the piperidine ring, the phenoxy linker, or the methylsulfonyl group—researchers can explore the structure-activity relationship (SAR). nih.gov This process can lead to the development of new molecules with improved potency, selectivity, or pharmacokinetic properties. nih.gov For example, the piperidine-4-carboxamide moiety has been identified as a novel scaffold for designing inhibitors of secretory glutaminyl cyclase, an enzyme implicated in Alzheimer's disease. nih.gov Similarly, the this compound core could be the foundation for developing new chemical probes or therapeutic candidates for a variety of diseases.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(2-(Methylsulfonyl)phenoxy)piperidine, and how can reaction conditions be tailored for yield improvement?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution of 2-(methylsulfonyl)phenol with a piperidine derivative. Key steps include:

  • Alkylation : Reacting 2-(methylsulfonyl)phenol with a halogenated piperidine precursor (e.g., 4-chloropiperidine) in a polar aprotic solvent (e.g., DMF or DMSO) at 60–80°C for 12–24 hours .
  • Solvent Optimization : Use of cyclic ethers (e.g., THF) or nitriles (e.g., acetonitrile) can enhance reaction efficiency by stabilizing intermediates .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures high purity (>95%) .

Q. How can researchers validate the structural integrity of this compound using spectroscopic and chromatographic methods?

  • Methodological Answer :

  • NMR Analysis : 1^1H NMR (DMSO-d6) should show distinct signals for the piperidine ring (δ 1.5–2.5 ppm), aromatic protons (δ 6.8–7.5 ppm), and methylsulfonyl group (δ 3.1 ppm, singlet) .
  • LC-MS : Electrospray ionization (ESI+) with m/z ~295 [M+H]+^+ confirms molecular weight. Use a C18 column (acetonitrile/0.1% formic acid mobile phase) for retention time consistency .
  • HPLC Purity : Isocratic elution (65:35 methanol/buffer, pH 4.6) achieves baseline separation of impurities .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variation on the phenyl ring) influence the biological activity of this compound derivatives?

  • Methodological Answer :

  • Comparative SAR Studies : Synthesize analogs (e.g., 4-fluoro, 4-methoxy, or 4-chloro substituents) and evaluate activity in target assays (e.g., kinase inhibition). For example:
  • Neuroprotective Effects : Methylsulfonyl groups enhance blood-brain barrier penetration compared to sulfanyl analogs .
  • Antimicrobial Activity : Electron-withdrawing groups (e.g., -Cl) improve potency against Gram-positive bacteria by 2–3-fold .
  • Data Interpretation : Use computational docking (e.g., AutoDock Vina) to correlate substituent electronic profiles with binding affinity to target proteins .

Q. What experimental strategies resolve discrepancies in reported solubility and stability data for this compound?

  • Methodological Answer :

  • Controlled Stability Studies : Perform accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring. Acidic conditions (pH 3) may hydrolyze the sulfonyl group, requiring buffered formulations .
  • Solubility Profiling : Use shake-flask method in PBS (pH 7.4) and DMSO. If solubility <1 mg/mL, consider co-solvents (e.g., PEG-400) or salt formation (e.g., hydrochloride) .
  • Data Reconciliation : Cross-validate results with differential scanning calorimetry (DSC) to detect polymorphic variations affecting solubility .

Q. How can enantiomeric purity of chiral analogs of this compound be achieved and validated?

  • Methodological Answer :

  • Chiral Resolution : Use preparative chiral HPLC (Chiralpak IA column, hexane/isopropanol 90:10) to separate enantiomers. Optimize flow rate (1.0 mL/min) and UV detection (254 nm) .
  • Circular Dichroism (CD) : Confirm enantiopurity by comparing CD spectra with known standards. Key Cotton effects at 220–240 nm indicate piperidine ring conformation .
  • X-ray Crystallography : Resolve absolute configuration via single-crystal analysis (Mo-Kα radiation, 100 K) .

Safety and Handling

Q. What are the critical safety protocols for handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE Requirements : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and synthesis .
  • Spill Management : Absorb with inert material (e.g., vermiculite), seal in containers, and dispose via hazardous waste channels .
  • Storage : Store in amber vials at 2–8°C under argon to prevent oxidation. Label containers with GHS hazard codes (H315: Skin irritation; H319: Eye irritation) .

Data and Analysis

Q. Which computational tools are most effective for predicting the reactivity of this compound in novel reactions?

  • Methodological Answer :

  • Reaction Path Prediction : Use Gaussian 16 with DFT (B3LYP/6-31G*) to model sulfonyl group reactivity in nucleophilic substitutions .
  • Machine Learning : Train models on PubChem data (500k+ compounds) to predict regioselectivity in piperidine functionalization .
  • Validation : Compare computational results with experimental kinetic studies (e.g., monitoring reaction progress via in-situ IR) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.